molecular formula C7H4ClFO B118832 2-Fluorobenzoyl chloride CAS No. 393-52-2

2-Fluorobenzoyl chloride

Cat. No. B118832
Key on ui cas rn: 393-52-2
M. Wt: 158.56 g/mol
InChI Key: RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Patent
US04999356

Procedure details

To a stirred mixture, under nitrogen, of 3.0 g of 2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide, 3.0 g of triphenylphosphine, and 25 ml of acetonitrile was added, dropwise, 1.6 g of carbon tetrachloride. The reaction mixture was stirred for 22 hours at ambient temperature and concentrated to an oil. Flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane afforded α-chloro-2-fluorobenzaldehyde, (2-fluorophenyl)hydrazone as an oil.
Name
2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1NN[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C.C(Cl)(Cl)(Cl)[Cl:42]>>[Cl:42][C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[F:17]

Inputs

Step One
Name
2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NNC(C1=C(C=CC=C1)F)=O
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 22 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC(C1=C(C=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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